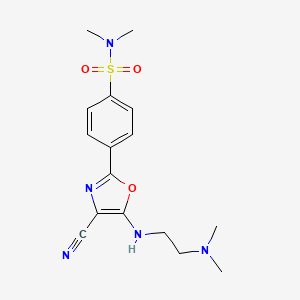
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MP-TBZ-1, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of specific proteins or enzymes involved in various cellular processes. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the dopamine transporter, which regulates the levels of dopamine in the brain. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the activity of specific proteins involved in cell proliferation, such as cyclin-dependent kinases. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide depend on its specific target and the concentration used. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can increase the levels of dopamine in the brain, leading to increased activity in the reward pathways. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can inhibit the growth of cancer cells and induce cell death. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases, leading to potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its high potency and selectivity for specific targets, as well as its ability to be modified for use in various applications. However, the limitations of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide include its potential toxicity and the need for further research to fully understand its effects on biological systems.
Future Directions
For the use of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in scientific research include further exploration of its potential therapeutic applications, such as in the treatment of Parkinson's disease and cancer. Additionally, modifications of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide to target specific proteins or enzymes involved in various diseases could lead to the development of new drugs with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-methylpiperazine, 4-bromoaniline, and 1H-tetrazole-1-carboxamidine, followed by the addition of 3-bromo-4'-nitrobenzophenone. The final product is obtained by reducing the nitro group to an amine using palladium on carbon and hydrogen gas.
Scientific Research Applications
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has shown potential as a tool for scientific research in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used to study the role of the dopamine transporter in the brain and its potential as a target for therapeutic interventions. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)21-19(27)15-3-2-4-18(13-15)26-14-20-22-23-26/h2-8,13-14H,9-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWWQVRJALNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)



![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)